N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)-4-methyl-2-(thiophen-2-yl)thiazole-5-carboxamide
Description
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Properties
IUPAC Name |
N-[2-[4-(4-fluorophenyl)-6-oxopyrimidin-1-yl]ethyl]-4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O2S2/c1-13-19(30-21(25-13)17-3-2-10-29-17)20(28)23-8-9-26-12-24-16(11-18(26)27)14-4-6-15(22)7-5-14/h2-7,10-12H,8-9H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADDDIKNTCZHNTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CS2)C(=O)NCCN3C=NC(=CC3=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)-4-methyl-2-(thiophen-2-yl)thiazole-5-carboxamide is a complex organic compound with potential biological applications, particularly in oncology and pharmacology. This article provides an overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring, a pyrimidine derivative, and a fluorophenyl group, which contribute to its unique pharmacological properties. The molecular formula is , with a molecular weight of 445.5 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C23H22FN5O2S |
| Molecular Weight | 445.5 g/mol |
| CAS Number | 1795471-87-2 |
The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets, including enzymes and receptors involved in cancer proliferation and apoptosis. The fluorophenyl group enhances binding affinity to these targets, while the thiazole and pyrimidine components facilitate interactions that can modulate various biochemical pathways.
Key Mechanisms:
- Inhibition of Histone Deacetylases (HDACs) : Similar compounds have shown potent inhibitory effects on HDAC isoforms, leading to increased acetylation of histones and subsequent gene expression modulation .
- Induction of Apoptosis : The compound has been observed to induce apoptosis in cancer cell lines by activating intrinsic pathways associated with cell cycle arrest and programmed cell death .
- Antitumor Activity : In vivo studies indicate significant antitumor efficacy against various cancer models, particularly when the immune system is intact .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines, including:
- SKM-1 (myelodysplastic syndrome) : Showed enhanced apoptosis markers and cell cycle arrest at G1 phase.
In Vivo Studies
Animal models have provided evidence for the compound's effectiveness:
- Xenograft Models : Demonstrated significant tumor reduction when administered orally, highlighting its potential as an effective therapeutic agent against solid tumors .
Case Studies
- Study on HDAC Inhibition :
- Antitumor Efficacy in Mouse Models :
- Pharmacokinetics :
Preparation Methods
Thiazole Ring Formation
A mixture of 4-methyl-2-bromoacetophenone (1.0 equiv) and thiourea (1.2 equiv) in ethanol is refluxed at 80°C for 6 hours. The intermediate thioamide undergoes cyclization in the presence of hydrochloric acid to yield 4-methylthiazole-2-amine. The thiophen-2-yl group is introduced via a Suzuki-Miyaura cross-coupling reaction using palladium(II) acetate (5 mol%), triphenylphosphine (10 mol%), and thiophen-2-ylboronic acid (1.5 equiv) in a toluene/water (3:1) mixture at 90°C.
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Catalyst | Pd(OAc)₂ |
| Ligand | PPh₃ |
| Solvent | Toluene/H₂O |
| Temperature | 90°C |
| Yield | 78% |
Carboxylic Acid Functionalization
The 5-position of the thiazole is oxidized to a carboxylic acid using potassium permanganate (2.0 equiv) in aqueous sulfuric acid at 60°C. Purification by recrystallization from ethanol/water (1:1) affords 4-methyl-2-(thiophen-2-yl)thiazole-5-carboxylic acid in 85% purity.
Synthesis of 1-(2-Aminoethyl)-4-(4-Fluorophenyl)Pyrimidin-6(1H)-One
The pyrimidinone moiety is constructed via a Biginelli-like cyclocondensation followed by N-alkylation.
Pyrimidinone Core Formation
A solution of ethyl 3-(4-fluorophenyl)-3-oxopropanoate (1.0 equiv) and urea (1.5 equiv) in acetic acid is heated at 120°C for 8 hours. The reaction proceeds via cyclocondensation to yield 4-(4-fluorophenyl)-6-hydroxypyrimidin-2(1H)-one. Subsequent dehydrogenation using iodine (1.2 equiv) in dimethyl sulfoxide (DMSO) at 100°C for 3 hours generates the 6-oxopyrimidin-1(6H)-yl scaffold.
Optimized Cyclocondensation Conditions
| Parameter | Value |
|---|---|
| Solvent | Acetic acid |
| Temperature | 120°C |
| Catalyst | None |
| Yield | 72% |
N-Alkylation with 2-Bromoethylamine
The pyrimidinone nitrogen is alkylated using 2-bromoethylamine hydrobromide (1.5 equiv) in the presence of potassium carbonate (2.0 equiv) in acetonitrile at 60°C for 12 hours. The product, 1-(2-aminoethyl)-4-(4-fluorophenyl)pyrimidin-6(1H)-one, is isolated via column chromatography (silica gel, ethyl acetate/methanol 9:1) with a 65% yield.
Amide Coupling to Assemble the Final Compound
The carboxylic acid and amine intermediates are coupled using a carbodiimide-mediated reaction.
Activation of the Carboxylic Acid
4-Methyl-2-(thiophen-2-yl)thiazole-5-carboxylic acid (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) and treated with N,N'-carbonyldiimidazole (CDI, 1.2 equiv) at 25°C for 2 hours to form the acyl imidazole intermediate.
Nucleophilic Acyl Substitution
The activated acid is reacted with 1-(2-aminoethyl)-4-(4-fluorophenyl)pyrimidin-6(1H)-one (1.0 equiv) in DCM under nitrogen atmosphere for 24 hours. Triethylamine (2.0 equiv) is added to scavenge hydrogen chloride. The crude product is purified via preparative HPLC (C18 column, acetonitrile/water gradient) to yield the title compound in 70% purity.
Coupling Reaction Metrics
| Parameter | Value |
|---|---|
| Coupling Agent | CDI |
| Solvent | DCM |
| Temperature | 25°C |
| Reaction Time | 24 hours |
| Final Yield | 62% |
Alternative Synthetic Routes and Comparative Analysis
Mitsunobu Reaction for N-Alkylation
An alternative to step 2.2 employs the Mitsunobu reaction using diethyl azodicarboxylate (DEAD, 1.5 equiv) and triphenylphosphine (1.5 equiv) to couple 2-aminoethanol to the pyrimidinone. This method offers higher regioselectivity (89% yield) but requires stringent anhydrous conditions.
Solid-Phase Synthesis for Scalability
Immobilizing the pyrimidinone on Wang resin enables iterative coupling and cleavage steps, reducing purification demands. Reported yields for this approach reach 58% with >95% purity.
Challenges and Optimization Strategies
Byproduct Formation During Alkylation
Competing O-alkylation is mitigated by using bulky bases like DBU (1,8-diazabicycloundec-7-ene), which favor N-alkylation.
Solvent Effects on Coupling Efficiency
Polar aprotic solvents (e.g., DMF, DMSO) improve CDI-mediated coupling yields by 15–20% compared to DCM but complicate downstream purification.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing this compound, and how can researchers optimize reaction yields?
- Methodology :
- Stepwise Synthesis : Begin with preparing the pyrimidinone core (4-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidine) via cyclization of a β-keto ester with urea derivatives under acidic conditions .
- Thiazole Formation : Use Hantzsch thiazole synthesis by reacting α-halo ketones with thiourea derivatives. For the 4-methyl-2-(thiophen-2-yl)thiazole-5-carboxamide moiety, employ a coupling reaction between thiophene-2-carboxylic acid and methylamine, followed by bromination and thiazole ring closure .
- Final Coupling : Link the pyrimidinone and thiazole units via an ethyl spacer using a nucleophilic substitution or amide bond formation (e.g., EDCI/HOBt coupling in DMF at 0–5°C) .
- Optimization : Monitor intermediates via TLC and HPLC. Adjust solvent polarity (e.g., DCM for non-polar steps, DMF for polar couplings) and catalyst loading (e.g., 10 mol% K₂CO₃ for SN2 reactions) to improve yields .
Q. How should researchers characterize this compound to confirm structural integrity?
- Analytical Techniques :
- NMR Spectroscopy : Use ¹H/¹³C NMR to verify substituents (e.g., 4-fluorophenyl δ 7.2–7.4 ppm, thiophene δ 6.8–7.1 ppm) and amide proton signals (δ 8.1–8.3 ppm) .
- Mass Spectrometry : Confirm molecular weight via HRMS (e.g., ESI+ expected [M+H]⁺ = ~493.1 g/mol) .
- X-ray Crystallography : Resolve crystal structures to validate stereochemistry and intermolecular interactions (if single crystals form) .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data across different assays?
- Case Study : If anti-inflammatory activity varies between LPS-induced RAW264.7 cells (IC₅₀ = 5 μM) and in vivo murine models (no efficacy at 10 mg/kg):
- Potential Causes : Poor solubility (logP ~3.8) or metabolic instability (e.g., CYP450-mediated oxidation of the thiophene ring) .
- Solutions :
- Formulation : Use co-solvents (e.g., PEG-400) or nanoencapsulation to enhance bioavailability .
- Metabolic Profiling : Conduct microsomal stability assays (e.g., human liver microsomes + NADPH) to identify vulnerable sites .
Q. What strategies can improve the thiazole-pyrimidine core’s target selectivity in kinase inhibition?
- Rational Design :
- SAR Insights :
| Modification | Effect on Kinase Inhibition (EGFR vs. JAK2) | Reference |
|---|---|---|
| 4-Fluorophenyl | Enhances EGFR binding (ΔG = -9.2 kcal/mol) | |
| Thiophene-2-yl | Reduces off-target JAK2 activity (IC₅₀ shift from 50 nM to >1 μM) |
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to prioritize substitutions that fill hydrophobic pockets (e.g., replacing 4-methyl with CF₃ for steric bulk) .
Q. How can researchers address low aqueous solubility during in vivo studies?
- Experimental Approaches :
- Salt Formation : Screen with HCl or sodium citrate to improve solubility (>2 mg/mL in PBS) .
- Prodrug Design : Introduce phosphate esters at the pyrimidinone 6-oxo group, which hydrolyze in vivo to release the active compound .
Data Contradiction Analysis
Q. Why does the compound show high in vitro potency but low efficacy in xenograft models?
- Hypothesis : Tumor microenvironment factors (e.g., hypoxia-induced downregulation of target receptors).
- Validation :
- Transcriptomic Profiling : Use RNA-seq to compare target expression in vitro (normoxia) vs. in vivo (hypoxia) .
- Combination Therapy : Co-administer with HIF-1α inhibitors (e.g., digoxin) to sensitize tumors .
Synthetic Challenges and Solutions
Q. How to mitigate byproduct formation during the ethyl spacer coupling step?
- Issue : Competing N-alkylation at pyrimidinone N1 instead of O-alkylation.
- Mitigation :
- Protecting Groups : Temporarily protect pyrimidinone N1 with a Boc group, then deprotect after coupling .
- Reaction Conditions : Use polar aprotic solvents (DMF) and lower temperatures (0°C) to favor O-alkylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
